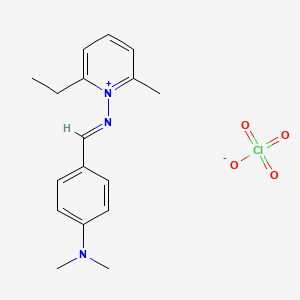
Norfloxacin monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norfloxacin monohydrate is a fluoroquinolone antibiotic used primarily to treat bacterial infections. It is effective against a broad spectrum of gram-positive and gram-negative bacteria. This compound is commonly used to treat urinary tract infections, gynecological infections, prostatitis, and certain types of gastroenteritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norfloxacin monohydrate can be synthesized through a solvent-mediated transformation experiment in toluene, using resorcinol as a coformer. This method yields both anhydrous and monohydrate forms with a 1:1 Norfloxacin/resorcinol stoichiometry .
Industrial Production Methods: An improved method for the synthesis of norfloxacin involves the use of specific reaction conditions and reagents to enhance yield and purity. This method has been detailed in pharmaceutical chemistry journals .
Analyse Chemischer Reaktionen
Types of Reactions: Norfloxacin monohydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly uses halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norfloxacin derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Norfloxacin monohydrate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of new cocrystals to enhance solubility and dissolution rates.
Biology: Studied for its effects on bacterial DNA gyrase, which is crucial for bacterial DNA replication.
Medicine: Used to treat various bacterial infections, including urinary tract infections and gastroenteritis.
Industry: Applied in wastewater treatment to remove antibiotic residues from aqueous solutions.
Wirkmechanismus
Norfloxacin monohydrate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the untwisting of DNA, thereby inhibiting bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and higher bioavailability.
Uniqueness: Norfloxacin monohydrate is unique in its specific activity against urinary tract infections and its ability to form cocrystals that enhance its solubility and dissolution rates .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and healthcare professionals can better utilize this compound in various scientific and medical fields.
Eigenschaften
CAS-Nummer |
478082-34-7 |
|---|---|
Molekularformel |
C16H20FN3O4 |
Molekulargewicht |
337.35 g/mol |
IUPAC-Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2 |
InChI-Schlüssel |
ITBINNOMHXTMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



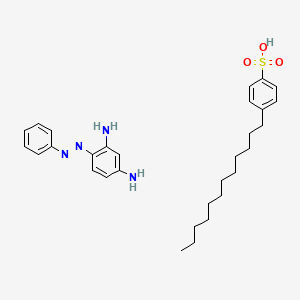
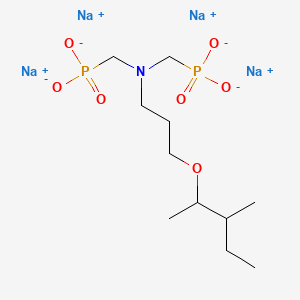
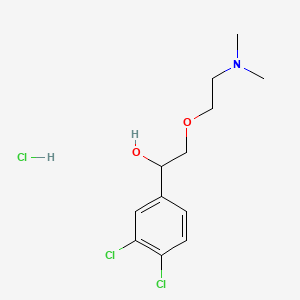
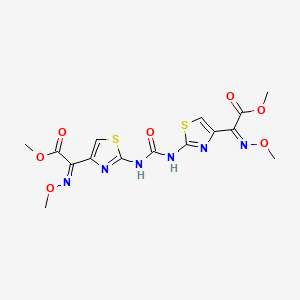

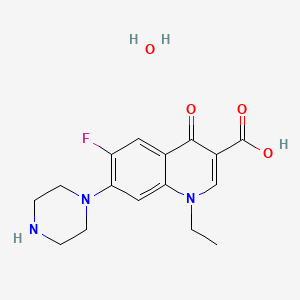

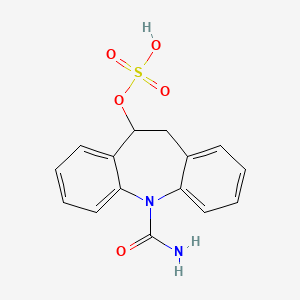
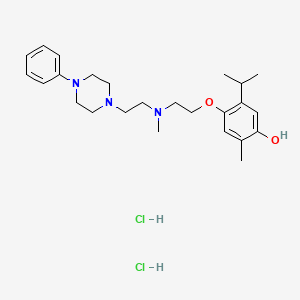
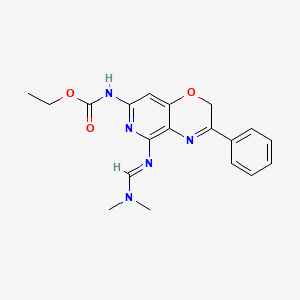
![1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid](/img/structure/B12750768.png)

